molecular formula C20H20N6O B2863977 N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide CAS No. 866843-94-9

N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide

Cat. No.: B2863977
CAS No.: 866843-94-9
M. Wt: 360.421
InChI Key: ZRWIOSWEAALVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. This structure is substituted with a 3-methylphenyl group at position 3 and an acetamide-functionalized ethylamino side chain at position 5.

Properties

IUPAC Name

N-[2-[[3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-6-5-7-15(12-13)18-20-23-19(22-11-10-21-14(2)27)16-8-3-4-9-17(16)26(20)25-24-18/h3-9,12H,10-11H2,1-2H3,(H,21,27)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWIOSWEAALVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered heterocyclic ring that contributes to the compound's biological activity.
  • Quinazoline Core : Known for its role in various therapeutic applications, including anticancer and antimicrobial activities.
  • Acetamide Functionality : Enhances solubility and bioavailability.

The molecular formula of this compound is C20H22N6C_{20}H_{22}N_{6}.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
CompoundIC50 (HepG2)IC50 (HCT-116)
166.29 μM2.44 μM
177.00 μM4.00 μM
188.00 μM5.50 μM

These findings suggest that structural modifications significantly influence the anticancer activity of these compounds.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Research indicates that triazole-acetamide hybrids exhibit potent α-glucosidase inhibitory activity with IC50 values comparable to standard drugs like acarbose .
CompoundIC50 (α-glucosidase)
D2.1 μM
E750 μM

This suggests potential applications in managing diabetes through carbohydrate metabolism modulation.

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Substituent Effects : The presence of bulky groups on the triazole or quinazoline moiety can enhance or diminish biological activity.
  • Hydrophobic Interactions : Increased lipophilicity often correlates with improved membrane permeability and biological efficacy.
  • Binding Affinity : The ability of the compound to intercalate with DNA has been linked to its cytotoxic properties, highlighting the importance of structural features in drug design .

Study on Anticancer Properties

In a comparative study of various triazoloquinazoline derivatives, it was found that the compound exhibited enhanced cytotoxicity against HCT-116 cells compared to other derivatives with different substituents . The study concluded that structural modifications could lead to more effective anticancer agents.

Inhibition of α-Glucosidase

Another study focused on the synthesis and screening of quinazolinone-triazole-acetamide hybrids for α-glucosidase inhibition . The results demonstrated that these compounds could serve as effective therapeutic agents in managing postprandial hyperglycemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Applications Reference
N-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide (Target) [1,2,3]Triazolo[1,5-a]quinazoline 3-(3-Methylphenyl); N-(2-aminoethyl)acetamide ~407.4 (estimated) Hypothesized kinase inhibition, improved solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 3-(3-Methylphenyl); N-(3,4-dimethoxyphenethyl) 439.52 Not reported; dimethoxy groups may enhance lipophilicity
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxygen acetyl hydrazone derivatives [1,2,4]Triazolo[1,5-a]pyrimidine Variable oxygen acetyl hydrazones 280–340 Herbicidal, fungicidal (e.g., 80% inhibition of E. crus-galli at 100 ppm)
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide [1,2,4]Triazolo[1,5-a]pyrimidine Thioether-linked benzamide; 5-methylpyrimidine ~490 (estimated) Anticancer, antiviral (patented for thrombotic events)

Key Findings

Core Structure Influence :

  • The [1,2,3]triazolo[1,5-a]quinazoline core in the target compound distinguishes it from [1,2,4]triazolo[1,5-a]pyrimidine derivatives (e.g., and ). The quinazoline moiety is associated with kinase-targeting activity, while pyrimidine-based analogues often exhibit herbicidal or antiviral properties .

Substituent Effects: Acetamide vs. Aryl Groups: The acetamide side chain in the target compound likely improves aqueous solubility compared to the 3,4-dimethoxyphenethyl group in the analogue from . However, the latter’s lipophilic substituents may enhance membrane permeability . Chirality and Activity: highlights that introducing chiral centers (e.g., α-methyl groups) in triazolopyrimidine derivatives enhances herbicidal activity. This suggests that stereochemical modifications in the target compound’s ethylamino-acetamide chain could optimize bioactivity .

The acetamide group’s hydrogen-bonding capacity may favor target selectivity .

Synthetic Feasibility :

  • The synthesis of the target compound may parallel methods used for ’s analogue, involving palladium-catalyzed coupling for triazoloquinazoline core formation and nucleophilic substitution for side-chain incorporation .

Q & A

What are the common synthetic routes for N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives or N-protected amino acids. A common route includes:

  • Step 1: Formation of the triazoloquinazoline core via cyclization reactions, often using nucleophilic substitution with aryl amines (e.g., 3-methylphenyl derivatives) .
  • Step 2: Introduction of the aminoethylacetamide side chain via coupling reactions. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) are critical for facilitating these steps .
  • Key Intermediates: 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline and chloroacetyl chloride derivatives are frequently used precursors .

How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Answer:
Optimization strategies include:

  • Temperature Control: Maintaining reflux conditions (70–100°C) for cyclization steps to ensure complete reaction .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or dichloromethane aids in recrystallization .
  • Catalyst Use: TEA or similar bases improve coupling efficiency by neutralizing acidic byproducts .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction progress and purity at intermediate stages .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substituent positions and confirm the triazoloquinazoline core .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal structure and stereochemistry, particularly for resolving ambiguities in fused heterocyclic systems .

What advanced strategies can elucidate the mechanism of bioactivity (e.g., antimicrobial or anticancer) for this compound?

Answer:

  • Enzyme Inhibition Assays: Target-specific assays (e.g., cyclooxygenase for anti-inflammatory activity) identify molecular interactions .
  • Molecular Docking: Computational models predict binding affinities to receptors like bacterial DNA gyrase or fungal cytochrome P450 .
  • Metabolite Profiling: LC-MS/MS tracks metabolic stability and identifies active metabolites in vitro .

How should researchers address contradictions in reported biological activities across studies?

Answer:

  • Replicate Studies: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methylphenyl groups) to isolate contributing factors .
  • Cross-Validation: Compare results with structurally similar triazoloquinazoline derivatives to identify trends .

What considerations are critical when designing in vivo pharmacological studies for this compound?

Answer:

  • Animal Models: Select disease-specific models (e.g., murine infection models for antimicrobial testing) .
  • Dosage Optimization: Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to determine effective doses .
  • Toxicity Screening: Assess acute and chronic toxicity using histopathology and serum biomarkers .

How can computational methods enhance the understanding of this compound’s reactivity and stability?

Answer:

  • Density Functional Theory (DFT): Predicts electron density distribution and reactive sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) Simulations: Models solvation effects and conformational stability in biological environments .
  • Degradation Pathway Analysis: Identifies hydrolytic or oxidative degradation products under varying pH and temperature conditions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification Complexity: Column chromatography may be impractical at larger scales; alternative methods like recrystallization or centrifugal partitioning chromatography are preferred .
  • Yield Loss: Multi-step syntheses require optimization of each step to minimize cumulative losses .
  • Regulatory Compliance: Ensure adherence to Good Laboratory Practices (GLP) for reproducibility and data integrity .

How does the presence of the 3-methylphenyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity: The methyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Steric Effects: Bulky substituents may hinder interactions with planar enzyme active sites, affecting bioactivity .
  • Metabolic Stability: Methyl groups can slow oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

What comparative approaches validate the uniqueness of this compound against similar triazoloquinazoline derivatives?

Answer:

  • Biological Profiling: Compare IC50_{50} values against derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphic forms and stability differences .
  • Spectroscopic Fingerprinting: IR and UV-Vis spectra highlight structural distinctions in functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.